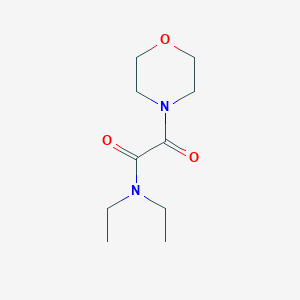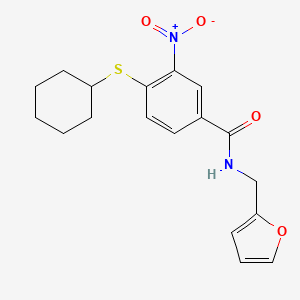![molecular formula C20H32N2O2 B6043875 7-(cyclohexylmethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043875.png)
7-(cyclohexylmethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(cyclohexylmethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one, commonly known as CPDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural and biological properties.
Mecanismo De Acción
The mechanism of action of CPDD is not fully understood. However, it has been proposed that CPDD exerts its biological activity by inhibiting the growth of cancer cells and bacteria. CPDD has also been shown to modulate the release of neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPDD has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the release of neurotransmitters in the brain. CPDD has also been shown to have a significant effect on the cardiovascular system, making it a potential candidate for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPDD has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. CPDD also exhibits a wide range of biological activities, making it a versatile compound for the study of various diseases. However, CPDD has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. CPDD also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of CPDD. One potential direction is the development of CPDD-based drugs for the treatment of cancer and bacterial infections. Another potential direction is the study of CPDD's effects on the central nervous system, which may lead to the development of new treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CPDD and its potential applications in various fields.
Conclusion:
In conclusion, CPDD is a spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CPDD exhibits a wide range of biological activities, including antitumor, antibacterial, and antifungal activities. CPDD also has a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders. While CPDD has some limitations for lab experiments, it has several advantages and is a versatile compound for the study of various diseases. There are several future directions for the study of CPDD, including the development of CPDD-based drugs and further research into its effects on the central nervous system.
Métodos De Síntesis
The synthesis of CPDD involves the reaction of 1,6-diaminohexane with cyclohexanecarboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with pent-4-enoyl chloride to obtain CPDD. This method has been reported to yield CPDD in good yield and high purity.
Aplicaciones Científicas De Investigación
CPDD has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. CPDD has also been reported to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
7-(cyclohexylmethyl)-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-10-18(23)22-14-12-20(16-22)11-7-13-21(19(20)24)15-17-8-5-4-6-9-17/h2,17H,1,3-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPUOAZYVBXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide](/img/structure/B6043796.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-({[(3-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6043804.png)

![4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6043814.png)
![4-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]butanenitrile](/img/structure/B6043826.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B6043835.png)
![{1'-[4-(1H-pyrazol-1-yl)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6043843.png)
![2-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B6043855.png)

![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6043872.png)
![N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6043877.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.4]heptane-1-carboxamide](/img/structure/B6043884.png)
![5-bromo-1H-indole-3-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6043898.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanamide](/img/structure/B6043905.png)
